molecular formula C23H25NO5 B14814076 3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B14814076
M. Wt: 395.4 g/mol
InChI Key: RJSLXSHLTLBVLI-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound with a unique structure that combines elements of chromene and oxazine

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves multiple steps, typically starting with the preparation of key intermediates. The synthetic route often includes the following steps:

    Formation of the Chromene Core: This step involves the cyclization of appropriate precursors to form the chromene ring system.

    Introduction of the Oxazine Ring: The oxazine ring is introduced through a cyclization reaction involving an amine and an aldehyde or ketone.

    Functional Group Modifications:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.

    Industry: The compound is used in the development of new polymers and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can be compared with similar compounds, such as:

    Chromene Derivatives: Compounds with similar chromene cores but different substituents.

    Oxazine Derivatives: Compounds with oxazine rings but different functional groups.

    Methoxyphenyl Compounds: Compounds with methoxyphenyl groups but different core structures.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one

InChI

InChI=1S/C23H25NO5/c1-15-21(16-5-7-17(27-3)8-6-16)22(25)18-9-10-20-19(23(18)29-15)13-24(14-28-20)11-4-12-26-2/h5-10H,4,11-14H2,1-3H3

InChI Key

RJSLXSHLTLBVLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCCOC)C4=CC=C(C=C4)OC

Origin of Product

United States

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